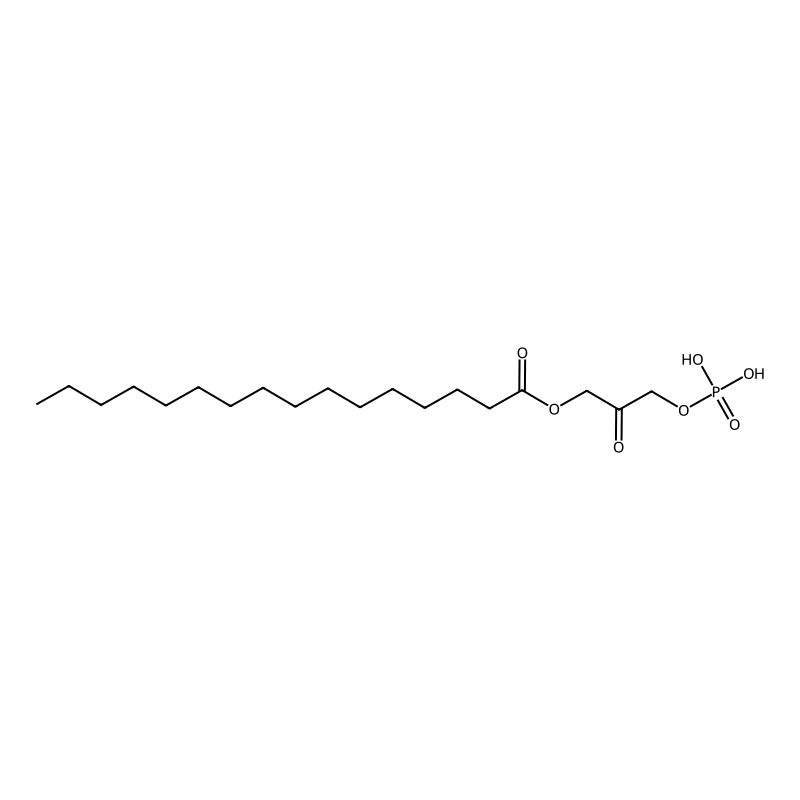1-Palmitoylglycerone 3-phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
1-Palmitoylglycerone 3-phosphate is a glycerophospholipid classified as a monoacylglycerol phosphate. Its chemical formula is , with an average molecular weight of approximately 408.471 g/mol. The compound features a palmitoyl group (a 16-carbon fatty acid) attached to the glycerol backbone at the O-1 position, while a phosphate group is located at the O-3 position. This structure categorizes it within the class of organic compounds known as 1-acylglycerol-3-phosphates, which are important components in various biological processes .
- Esterification Reactions: This compound can be synthesized through esterification of glycerol with palmitic acid, forming the acylated glycerol phosphate.
- Dephosphorylation: It can undergo hydrolysis to yield 1-palmitoylglycerol and inorganic phosphate.
- Phosphorylation: It can also participate in phosphorylation reactions where additional phosphate groups may be added under specific enzymatic conditions.
These reactions are crucial for its role in metabolic pathways, particularly in lipid metabolism and cell signaling .
1-Palmitoylglycerone 3-phosphate is biologically significant as it serves as a precursor to phosphatidic acid, which is involved in various cellular processes, including:
- Cell Signaling: It acts as a signaling molecule influencing cell proliferation, survival, and migration.
- Membrane Structure: As a component of cellular membranes, it contributes to membrane fluidity and integrity.
- Metabolism Regulation: It plays a role in lipid metabolism and energy homeostasis within cells.
Despite its low concentration in animal tissues, its biological effects are profound, impacting numerous biochemical pathways .
The synthesis of 1-palmitoylglycerone 3-phosphate can be achieved through various methods:
- Esterification: The primary method involves the reaction between glycerol and palmitic acid under acidic conditions to form the ester bond.
textGlycerol + Palmitic Acid → 1-Palmitoylglycerone 3-phosphate + Water
- Enzymatic Synthesis: Lipases can catalyze the formation of this compound from glycerol and free fatty acids, providing specificity and mild reaction conditions.
These methods highlight the versatility of synthesizing this compound for research and industrial applications.
1-Palmitoylglycerone 3-phosphate has various applications across different fields:
- Biochemical Research: Used as a model compound for studying lipid metabolism and signaling pathways.
- Pharmaceuticals: Investigated for potential therapeutic roles in modulating cellular responses in diseases such as cancer and metabolic disorders.
- Nutraceuticals: Explored for its effects on health, particularly regarding lipid profiles and inflammation.
Its unique properties make it valuable for both basic research and applied sciences .
Research indicates that 1-palmitoylglycerone 3-phosphate interacts with several biological molecules:
- Receptors: It may bind to specific receptors involved in cell signaling, influencing downstream effects.
- Enzymes: Interactions with enzymes involved in lipid metabolism have been documented, affecting their activity and regulation.
These interactions are crucial for understanding its role in physiological processes and potential therapeutic targets .
Several compounds share structural similarities with 1-palmitoylglycerone 3-phosphate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Oleoylglycerol 3-phosphate | Contains an oleoyl (18-carbon) fatty acid chain. | |
| 1-Linoleoylglycerol 3-phosphate | Contains a linoleoyl (18-carbon) fatty acid chain. | |
| Lysophosphatidic Acid | A simpler structure with one acyl chain. |
Uniqueness of 1-Palmitoylglycerone 3-phosphate
What distinguishes 1-palmitoylglycerone 3-phosphate from these similar compounds is its specific palmitoyl group at the O-1 position, which influences its biological activity and interactions. The presence of this particular fatty acid affects membrane properties and cellular signaling pathways differently compared to other fatty acids like oleic or linoleic acids .








